2-Methyl-5-(octan-2-YL)benzene-1,4-diol
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Overview
Description
2-Methyl-5-(octan-2-YL)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and an octan-2-yl substituent. The structure of this compound imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a dihydroxybenzene derivative with an appropriate alkyl halide under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids can be employed to facilitate the alkylation reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol, 2-methyl-: Similar structure but lacks the octan-2-yl substituent.
1,2-Benzenediol, 4-methyl-: Similar structure with different positioning of hydroxyl and methyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups instead of hydroxyl groups
Uniqueness
2-Methyl-5-(octan-2-YL)benzene-1,4-diol is unique due to the presence of the octan-2-yl substituent, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it distinct from other similar compounds .
Properties
CAS No. |
113318-52-8 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-methyl-5-octan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3 |
InChI Key |
CLFXVPZVURKYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O |
Origin of Product |
United States |
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